
Dacarbazine citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dacarbazine citrate belongs to the group of medicines called alkylating agents. It is used to treat cancer of the lymph system and malignant melanoma (a type of skin cancer). It may also be used to treat other kinds of cancer, this compound interferes with the growth of cancer cells, which are eventually destroyed. This compound is used in certain patients with the following medical conditions: Cancer of the islet cells (a part of the pancreas) Soft tissue sarcomas (a cancer of the muscles, tendons, vessels that carry blood or lymph, joints, and fat).
科学的研究の応用
Malignant Melanoma
Dacarbazine has been extensively studied for its effectiveness against malignant melanoma. In clinical trials, it has demonstrated a response rate of approximately 20% to 30%, with complete remission observed in some patients. The typical dosing regimen involves intravenous administration at 200 to 250 mg/m² for five days every three weeks .
Hodgkin's Disease
In the treatment of Hodgkin's disease, dacarbazine is often used in combination with other drugs such as doxorubicin, bleomycin, and vinblastine (ABVD regimen). The standard dose is 375 mg/m² administered on specific days during the treatment cycle. Studies indicate that this combination therapy improves overall survival rates .
Soft Tissue Sarcomas
Dacarbazine is also utilized for advanced soft tissue sarcomas. It is typically administered at a dose of 250 mg/m² daily for five days in conjunction with doxorubicin every three weeks. Response rates vary but can reach up to 30% in some studies .
Recent Advancements in Drug Delivery
Recent research has focused on improving the delivery mechanisms of dacarbazine to enhance its therapeutic efficacy while minimizing adverse effects. Notable advancements include:
- Solid Lipid Nanoparticles : A study demonstrated that encapsulating dacarbazine in solid lipid nanoparticles significantly improved drug delivery to melanoma cells while reducing toxicity to healthy tissues. This method showed promising results in preclinical models, indicating enhanced skin permeation and anticancer activity .
- Laser-Triggered Release Systems : Innovative approaches involving laser-triggered release mechanisms have been explored to optimize dacarbazine therapy. These systems aim to provide localized drug delivery, thereby maximizing therapeutic effects at tumor sites while limiting systemic exposure .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy and safety of dacarbazine across different cancer types:
Study Type | Cancer Type | Treatment Regimen | Response Rate |
---|---|---|---|
Clinical Trial | Malignant Melanoma | Dacarbazine 200 mg/m² for 5 days every 3 weeks | 20% - 30% complete remission |
Clinical Trial | Hodgkin's Disease | Dacarbazine with ABVD regimen | Improved survival rates |
Clinical Trial | Soft Tissue Sarcomas | Dacarbazine 250 mg/m² daily for 5 days | Up to 30% response rate |
These studies highlight the ongoing efforts to refine treatment protocols and improve patient outcomes through tailored chemotherapy regimens.
特性
CAS番号 |
64038-56-8 |
---|---|
分子式 |
C12H18N6O8 |
分子量 |
374.31 |
IUPAC名 |
4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H10N6O.C6H8O7/c1-12(2)11-10-6-4(5(7)13)8-3-9-6;7-3(8)1-6(13,5(11)12)2-4(9)10/h3H,1-2H3,(H2,7,13)(H,8,9);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b11-10+; |
InChIキー |
UKLSKIDEWQXQJZ-ASTDGNLGSA-N |
SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Dacarbazine citrate; Dacarbazine citrate; DTIC citrate; UNII-9UYU348NIF; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。